molecular formula C11H15ClN2 B1483694 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole CAS No. 2098133-23-2

1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole

Cat. No. B1483694
CAS RN: 2098133-23-2
M. Wt: 210.7 g/mol
InChI Key: LPMKCVGQIIOCIB-UHFFFAOYSA-N
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Description

The compound “1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . They are used in various fields such as pharmaceuticals and agrochemicals .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, pyrazoles are generally synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines .


Molecular Structure Analysis

The molecular structure of a pyrazole derivative would include a five-membered ring with two nitrogen atoms. The specific placements of the chloroethyl and dicyclopropyl groups would depend on the exact synthesis process .


Chemical Reactions Analysis

Pyrazoles can undergo various reactions, including N-alkylation, N-acylation, and reactions at the 3-position of the pyrazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. Generally, pyrazoles are crystalline solids that are slightly soluble in water .

Scientific Research Applications

Synthesis and Molecular Docking

Research has shown the importance of pyrazoline derivatives, including those similar to 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole, in medicinal chemistry. A study by Farhat Ibraheem et al. (2020) involved synthesizing novel benzimidazole-pyrazoline hybrid molecules, demonstrating their potential anti-diabetic applications through α-glucosidase inhibition activity. The molecular docking analysis provided insights into the structure-activity relationship (SAR) of these compounds, suggesting their utility in drug design and development (Ibraheem et al., 2020).

Anticancer Potential

Another study focused on the synthesis of 1-[Bis-N,N-(2-chloroethyl) aminoacetyl]-3,5-disubstituted-1,2 pyrazolines, investigating their potential as anticancer agents. The study by V. Murugan et al. (2010) highlighted the moderate anticancer activity of these compounds when compared to the reference drug cyclophosphamide, suggesting their potential application in cancer therapy (Murugan et al., 2010).

Flexible Synthesis for Diverse Applications

The versatility in the synthesis of pyrazoles with various substituents, as described by D. Grotjahn et al. (2002), allows for the creation of functionalized compounds that can serve as precursors for further chemical modifications. This flexibility facilitates the development of ligands and other biologically active molecules, expanding the scope of applications in scientific research (Grotjahn et al., 2002).

Antibacterial and Antioxidant Properties

The synthesis and evaluation of bioactive pyrazoles, as discussed by W. Hamama et al. (2012), underline the significance of pyrazole derivatives in exhibiting antibacterial and antioxidant properties. Such compounds can contribute to the development of new therapeutic agents with potential applications in treating infectious diseases and managing oxidative stress (Hamama et al., 2012).

Platelet Antiaggregating and Depressant Activities

Compounds derived from pyrazole structures, including those related to this compound, have been shown to possess platelet antiaggregating and depressant activities. A study by F. Bondavalli et al. (1990) on 3,5-diphenyl-1H-pyrazole derivatives revealed their potential in contributing to cardiovascular health and neurological conditions (Bondavalli et al., 1990).

Mechanism of Action

Future Directions

The future directions for research on “1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole” would depend on its potential applications. Pyrazole derivatives are a topic of ongoing research in medicinal chemistry due to their wide range of biological activities .

Biochemical Analysis

Biochemical Properties

1-(2-Chloroethyl)-3,5-dicyclopropyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in DNA synthesis and repair, such as DNA polymerase and topoisomerase . The compound forms covalent bonds with the active sites of these enzymes, leading to their inactivation. Additionally, this compound can interact with proteins involved in cell signaling pathways, altering their function and downstream effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to induce apoptosis in cancer cells by activating the p53 pathway and inhibiting the PI3K/AKT signaling pathway . Furthermore, it affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . The compound also impacts cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and increased oxidative stress .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it binds to the active site of DNA polymerase, preventing the enzyme from synthesizing new DNA strands . Additionally, the compound can activate certain transcription factors, leading to changes in gene expression that promote apoptosis and inhibit cell proliferation . These molecular interactions are crucial for the compound’s therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These temporal effects are critical for understanding the compound’s potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, such as liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing adverse effects . These findings highlight the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, the compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in certain organelles, such as the nucleus and mitochondria, where it exerts its effects . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles by targeting signals and post-translational modifications . For instance, it can localize to the nucleus, where it interacts with DNA and nuclear proteins to exert its effects on gene expression . Additionally, the compound can be found in the mitochondria, where it affects cellular metabolism and induces apoptosis . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action.

properties

IUPAC Name

1-(2-chloroethyl)-3,5-dicyclopropylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2/c12-5-6-14-11(9-3-4-9)7-10(13-14)8-1-2-8/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMKCVGQIIOCIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCCl)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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